molecular formula C9H7NO4 B1603013 3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid CAS No. 483282-25-3

3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid

Cat. No. B1603013
M. Wt: 193.16 g/mol
InChI Key: OCBVWXXCVFAUBS-UHFFFAOYSA-N
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Description

3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid (3-O-DHB-COOH) is an organic compound containing a carboxylic acid group. It is an important intermediate in the synthesis of many organic compounds, such as pharmaceuticals, dyes, and polymers. 3-O-DHB-COOH has been studied extensively in the laboratory due to its potential applications in various fields. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-O-DHB-COOH.

Scientific Research Applications

Chemical Synthesis

The compound has been utilized in various chemical syntheses. For example, Yin Du-lin (2007) explored the preparation of nitro derivatives of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine carboxylic acid from 4-hydroxy-3-nitrobenzoic acid through a series of reactions (Yin Du-lin, 2007). Similarly, a study in 2012 investigated novel synthesis methods for dihydro-2H-benzo[1,4]oxazines, highlighting their applications in biology and medication (詹淑婷, 2012).

Pharmaceutical Research

In pharmaceutical research, the compound and its derivatives have shown potential. A 2020 study synthesized derivatives of 3,4-dihydro-2H-benzo[b][1,4]-oxazine-2-carboxylic acid and evaluated them as antitubercular agents, showing promising results against Mycobacterium tuberculosis (Tambe et al., 2020). Another example includes the synthesis of novel derivatives for potential use in drug development, as explored by Guguloth in 2021 (Guguloth, 2021).

Antibacterial Activity

Research on the antibacterial properties of 1,4-Benzoxazine analogues has also been conducted. Kadian et al. (2012) synthesized compounds using 3-oxo-3,4-dihydro-2H-1,4-benzoxazine and tested their antibacterial activity, finding significant efficacy against various bacterial strains (Kadian et al., 2012).

Material Science and Novel Compounds

In the field of material science, the compound's derivatives have been utilized in the construction of heteropropellanes, which have applications in novel materials with unique physical properties, as described by Konstantinova et al. (2020) (Konstantinova et al., 2020).

properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7-4-14-6-3-1-2-5(9(12)13)8(6)10-7/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBVWXXCVFAUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630987
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid

CAS RN

483282-25-3
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJA Warner, AT Chengb, FH Yildizb, RG Liningtona - scienceopen.com
General remarks S2 Complete list of compounds tested S3-S5 BIC50 curves for active compounds S6–S7 EC50 curves of the antibiotics used in the co-dosing experiments S8-S10 …
Number of citations: 0 www.scienceopen.com

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